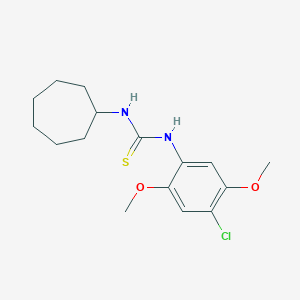
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea, also known as CPTU, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic properties. CPTU belongs to a class of compounds known as thioureas, which have been found to exhibit a variety of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea is not fully understood, but it has been found to interact with several molecular targets. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been found to inhibit the activity of monoamine oxidase-B, as mentioned previously.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been found to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been found to increase the levels of dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea is its high potency, which allows for the use of lower concentrations in lab experiments. However, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea is also known to be unstable in solution, which can limit its use in certain experimental settings. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been found to exhibit cytotoxicity at high concentrations, which can be a limitation in certain assays.
Direcciones Futuras
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea. One area of interest is the development of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea derivatives with improved stability and potency. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea and its potential use in the treatment of various diseases. Finally, the use of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea is a chemical compound that has shown potential therapeutic properties in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea involves the reaction of 4-chloro-2,5-dimethoxyaniline with cycloheptylisothiocyanate in the presence of a base such as potassium carbonate. The resulting product is purified by recrystallization to obtain N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea as a white solid.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to inhibit the activity of monoamine oxidase-B, an enzyme that is involved in the breakdown of dopamine.
Propiedades
Nombre del producto |
N-(4-chloro-2,5-dimethoxyphenyl)-N'-cycloheptylthiourea |
|---|---|
Fórmula molecular |
C16H23ClN2O2S |
Peso molecular |
342.9 g/mol |
Nombre IUPAC |
1-(4-chloro-2,5-dimethoxyphenyl)-3-cycloheptylthiourea |
InChI |
InChI=1S/C16H23ClN2O2S/c1-20-14-10-13(15(21-2)9-12(14)17)19-16(22)18-11-7-5-3-4-6-8-11/h9-11H,3-8H2,1-2H3,(H2,18,19,22) |
Clave InChI |
YGAVGYCCUISNEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NC2CCCCCC2)OC)Cl |
SMILES canónico |
COC1=CC(=C(C=C1NC(=S)NC2CCCCCC2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-butylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B216376.png)

![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)




![Ethyl 4-[(4-sulfamoylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216389.png)





![Ethyl 4-({[4-(3-chlorophenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B216399.png)